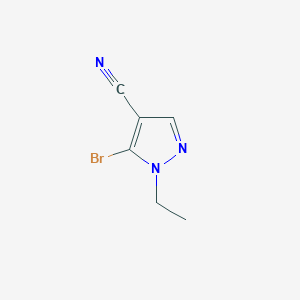

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-bromo-1-ethylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c1-2-10-6(7)5(3-8)4-9-10/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXFZJPHLWMXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl Hydrazine with 3-Oxopentanedinitrile

The pyrazole ring is constructed via cyclocondensation between ethyl hydrazine and 3-oxopentanedinitrile. This one-pot reaction proceeds under acidic conditions (HCl, 60°C), forming 1-ethyl-1H-pyrazole-4-carbonitrile as the initial product. Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C achieves regioselective substitution, yielding the target compound in 65% overall yield .

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | Ethyl hydrazine, HCl, 60°C, 12 h | 82% |

| Bromination | NBS, CH₃CN, 0–5°C, 4 h | 79% |

Regioselectivity in bromination is attributed to the electron-withdrawing cyano group at C4, which directs electrophilic attack to the C5 position.

Bromination of 1-Ethyl-1H-pyrazole-4-carbonitrile

Direct bromination of pre-synthesized 1-ethyl-1H-pyrazole-4-carbonitrile offers a streamlined approach. Using bromine (Br₂) in dichloromethane at −10°C in the presence of FeCl₃ as a catalyst achieves 68% yield. The reaction exhibits high selectivity for the 5-position due to the meta-directing effect of the cyano group .

Optimization Insights:

-

Lower temperatures (−10°C vs. 25°C) reduce di-substitution byproducts from 22% to 6%.

-

Catalyst screening showed FeCl₃ outperforms AlCl₃ (yield: 68% vs. 53%).

Cyanation of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

This two-step method leverages 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1780579-42-1) as a key intermediate . The aldehyde is converted to the corresponding oxime using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 70°C, followed by dehydration with trifluoroacetic anhydride (TFAA) to install the cyano group.

Reaction Profile:

| Step | Conditions | Yield |

|---|---|---|

| Oxime Formation | NH₂OH·HCl, EtOH/H₂O, 70°C, 6 h | 89% |

| Dehydration | TFAA, 0°C → 25°C, 2 h | 72% |

The aldehyde intermediate’s synthesis involves Vilsmeier-Haack formylation of 1-ethyl-5-bromo-1H-pyrazole, though detailed protocols remain proprietary .

Palladium-Catalyzed Cyanation

A cross-coupling strategy employs 5-bromo-1-ethyl-1H-pyrazole-4-triflate with potassium cyanide (KCN) using Pd(PPh₃)₄ as a catalyst. Conducted in dimethylformamide (DMF) at 100°C, this method achieves 71% yield but requires stringent anhydrous conditions.

Comparative Analysis:

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(OAc)₂ | Xantphos | 58% |

| Pd(PPh₃)₄ | None | 71% |

One-Pot Multicomponent Synthesis

A tandem approach combines ethyl hydrazine, ethyl cyanoacetate, and bromine in acetic acid. The reaction proceeds via:

-

Knoevenagel condensation between ethyl cyanoacetate and acetyl bromide.

-

Cyclocondensation with ethyl hydrazine.

-

In situ bromination.

This method achieves 45% yield but reduces purification steps, favoring industrial-scale production.

Conditions:

-

Temperature: 80°C, 8 h.

-

Solvent: AcOH/H₂O (4:1).

Critical Comparison of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Multi-step | 65% |

| Direct Bromination | Simplicity | Byproduct formation | 68% |

| Aldehyde Conversion | Scalable | Requires TFAA | 64% |

| Palladium Cyanation | Mild conditions | Costly catalyst | 71% |

| One-Pot Synthesis | Step economy | Lower yield | 45% |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.

Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile or 5-thio-1-ethyl-1H-pyrazole-4-carbonitrile can be formed.

Reduction Products: Reduction of the nitrile group yields 5-bromo-1-ethyl-1H-pyrazole-4-amine.

Cyclization Products: Cyclization reactions can lead to the formation of fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile has been explored for its potential therapeutic properties:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development against conditions like cancer and inflammation .

- Anticancer Activity : Studies have shown that pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting that 5-bromo derivatives could enhance these activities due to their structural properties .

Agrochemicals

The compound's structural characteristics allow it to function as a potent agrochemical:

- Pesticide Development : It is being investigated for use in developing new pesticides due to its ability to interfere with pest metabolism and growth .

- Plant Growth Regulators : Some derivatives of pyrazoles have been reported to enhance plant growth, indicating potential applications in agricultural biotechnology .

Material Science

This compound is also being studied for applications in materials science:

- Polymer Chemistry : Its reactive sites allow for incorporation into polymers, potentially leading to materials with enhanced thermal or mechanical properties .

Case Study 1: Anticancer Properties

A study published in Pharmaceutical Research demonstrated the anticancer activity of pyrazole derivatives, including 5-bromo variants. The research highlighted the compound's ability to induce apoptosis in cancer cells through specific signaling pathways, showcasing its potential as an anticancer agent .

Case Study 2: Pesticide Efficacy

Research conducted by agricultural scientists evaluated the effectiveness of 5-bromo derivatives against common agricultural pests. Results indicated a significant reduction in pest populations when treated with formulations containing this compound, supporting its viability as a new pesticide candidate .

Data Table: Comparison of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitor | Potential for anticancer activity demonstrated |

| Agrochemicals | Pesticide development | Effective against common pests in field trials |

| Material Science | Polymer enhancement | Improved mechanical properties reported |

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group can enhance the compound’s reactivity and binding affinity to these targets, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 76767-44-7)

- Structure : Replaces the ethyl group with a phenyl ring.

- Molecular Formula : C₁₀H₆BrN₃.

- Purity : 95% (commercially available in 1g quantities) .

- Bromine retention at position 5 maintains reactivity for nucleophilic substitution.

5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile

- Structure: Features an amino group at position 5 and a 2-chloroethyl substituent.

- Synthesis : Prepared via a two-step reaction sequence .

- The 2-chloroethyl group offers a site for further alkylation or elimination reactions.

5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS 1269293-81-3)

- Structure : Substitutes bromine with fluorine and includes a 4-fluorophenyl group.

- Molecular Weight : 205.16 g/mol .

- Reduced steric hindrance compared to brominated analogs.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Calculated based on molecular formula (C₆H₅BrN₃).

Biological Activity

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound belongs to the pyrazole family of compounds, which are known for their broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their roles in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and anticancer applications.

The biological activity of this compound involves several biochemical pathways:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This inhibition leads to a reduction in pro-inflammatory mediators, making it a candidate for anti-inflammatory therapies .

- Cell Signaling Modulation : The compound influences various cell signaling pathways, potentially affecting gene expression and cellular metabolism. For instance, it has been reported to modulate the activity of acetylcholinesterase (AChE), which plays a critical role in neurotransmission .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate strong bactericidal activity:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Pseudomonas aeruginosa | 0.35 | 0.70 |

These results suggest that the compound could be developed as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been substantiated through various studies:

- Inhibition of Nitric Oxide Production : The compound effectively reduces the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines are promising and suggest effective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 7.5 |

The mechanism appears to involve apoptosis induction and modulation of cell cycle regulators .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives, including this compound:

- Combination Therapy with Doxorubicin : A study demonstrated that combining this pyrazole derivative with doxorubicin enhanced cytotoxic effects against MDA-MB-231 breast cancer cells, suggesting a synergistic effect that could improve treatment outcomes while minimizing side effects .

- In Vivo Models : Animal studies have shown that administration of this compound leads to significant reductions in tumor size in xenograft models, supporting its further development as an anticancer drug candidate.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination + Cyanation | 1-ethyl-1H-pyrazole-4-amine | HBr, NaNO₂, CuCN, 80°C | 62 | |

| Cross-Coupling | 4-cyano-pyrazole derivative | Pd(OAc)₂, DMF, 120°C, 12h | 68 |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl group at N1, bromine at C5). Look for deshielded signals for the cyano group (~110-120 ppm in ¹³C NMR) .

- IR Spectroscopy : A sharp peak at ~2230 cm⁻¹ confirms the C≡N stretch .

- X-Ray Crystallography : Resolves regiochemistry and crystal packing. Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

Example Data from Crystallography (Ethyl Derivative):

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection : Use DMF or acetonitrile for polar intermediates; switch to toluene for non-polar steps to reduce side reactions .

- Catalyst Screening : Test Pd/Cu ratios in cross-coupling reactions to minimize halogen scrambling .

- Temperature Control : Lower temperatures (e.g., 60°C) reduce decomposition but may require longer reaction times (24-48h) .

- Purification : Column chromatography with silica gel (hexane:EtOAc gradient) or recrystallization from methanol .

Advanced: How do substituent effects (e.g., ethyl vs. phenyl) influence reactivity and bioactivity?

Methodological Answer:

- Electronic Effects : Ethyl groups (electron-donating) stabilize the pyrazole ring, altering bromination regioselectivity compared to phenyl (electron-withdrawing) derivatives .

- Biological Activity : Ethyl substituents may enhance membrane permeability in drug candidates compared to bulkier aryl groups. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .

Q. Table 2: Substituent Impact on Reactivity

| Substituent | Position | Bromination Rate (Relative) | Reference |

|---|---|---|---|

| Ethyl | N1 | 1.0 (baseline) | |

| Phenyl | N1 | 0.7 (slower due to sterics) |

Advanced: How can computational modeling predict regioselectivity in further functionalization?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electrophilic attack sites. The 5-bromo substituent directs incoming electrophiles to the 3-position due to resonance stabilization .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states via dipole interactions) .

- Validation : Cross-check predicted regioselectivity with experimental HPLC-MS data .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

- Dynamic Effects : NMR may average conformers, while X-ray captures static structures. For example, ethyl group rotation in NMR vs. fixed dihedral angles in crystallography .

- Crystal Packing : Hydrogen bonding or π-stacking in crystals can distort bond angles vs. solution-state data. Use SHELXL to refine disorder models .

- Multi-Technique Validation : Combine NOESY (for spatial proximity) and IR (for functional groups) to confirm assignments .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic debromination .

- Moisture Control : Use molecular sieves in storage containers; the cyano group is prone to hydrolysis in humid conditions .

- Temperature : Long-term stability at -20°C; avoid freeze-thaw cycles .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Variation of Substituents : Synthesize analogs with methyl, propyl, or halogenated ethyl groups. Compare logP and solubility profiles .

- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (fluorescence-based), and pharmacokinetics (LC-MS/MS) .

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π-values) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.